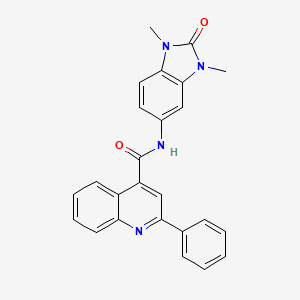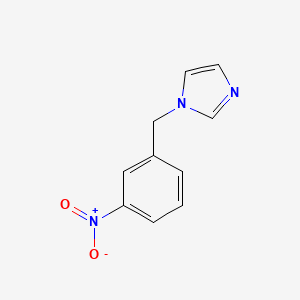![molecular formula C28H36O2 B4331970 4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol](/img/structure/B4331970.png)
4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol
Vue d'ensemble
Description
4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol, commonly known as TCDPDPD, is a synthetic compound that has gained significant attention in the field of scientific research. TCDPDPD is a complex molecule with a unique structure that makes it suitable for a wide range of applications. In
Mécanisme D'action
The mechanism of action of TCDPDPD is not fully understood, but it is believed to be related to its unique molecular structure. TCDPDPD contains two phenolic hydroxyl groups and two cyclohexane rings, which make it a rigid and bulky molecule. It is hypothesized that TCDPDPD can interact with biological molecules, such as proteins and enzymes, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and activity of the biological molecules, which can have a variety of effects.
Biochemical and Physiological Effects
TCDPDPD has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TCDPDPD can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. TCDPDPD has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TCDPDPD in lab experiments is its unique molecular structure, which makes it a versatile building block for the synthesis of novel materials and compounds. TCDPDPD is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of using TCDPDPD is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of TCDPDPD. One area of research is the development of new materials and polymers based on TCDPDPD. These materials could have a wide range of applications, such as in the fields of electronics, optics, and biomedicine. Another area of research is the study of the biological activity of TCDPDPD and its potential applications in drug discovery and development. Finally, the study of the mechanism of action of TCDPDPD could provide valuable insights into the interactions between small molecules and biological molecules, which could have implications for the development of new drugs and therapies.
Conclusion
In conclusion, TCDPDPD is a complex molecule with a unique structure that has gained significant attention in the field of scientific research. Its versatility and potential applications in various fields make it an interesting compound to study. The synthesis method of TCDPDPD is relatively straightforward, and it has been extensively studied for its potential applications in the development of new materials and drug delivery systems. The mechanism of action of TCDPDPD is not fully understood, but it is believed to be related to its unique molecular structure. TCDPDPD has been shown to have a variety of biochemical and physiological effects, and there are many potential future directions for its study.
Applications De Recherche Scientifique
TCDPDPD has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TCDPDPD is in the development of new materials. TCDPDPD is a versatile molecule that can be used as a building block for the synthesis of novel polymers and materials with unique properties. TCDPDPD has also been studied for its potential applications in drug delivery systems, where it can be used as a carrier molecule for targeted drug delivery.
Propriétés
IUPAC Name |
4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]-1-adamantyl]propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O2/c1-25(2,21-5-9-23(29)10-6-21)27-14-19-13-20(15-27)17-28(16-19,18-27)26(3,4)22-7-11-24(30)12-8-22/h5-12,19-20,29-30H,13-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSKHGFARNJYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C23CC4CC(C2)CC(C4)(C3)C(C)(C)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{3-[2-(4-Hydroxyphenyl)propan-2-YL]adamantan-1-YL}propan-2-YL)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(benzyloxy)-3-methoxyphenyl]-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4331887.png)
![6,7,8-trimethoxy-2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]thio}-3-phenylquinazolin-4(3H)-one](/img/structure/B4331896.png)
![ethyl [2-methoxy-4-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)phenyl]carbamate](/img/structure/B4331905.png)
![ethyl (2-methoxy-4-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)carbamate](/img/structure/B4331908.png)
![6-dibenzo[b,d]furan-2-yl-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4331913.png)
![6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4331916.png)
![3-(3-chloro-4-methylbenzoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4331943.png)

![N-(3-chloro-2-methylphenyl)-2-[(6,7,8-trimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B4331964.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide](/img/structure/B4331973.png)

![{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}(4-methylphenyl)methanone](/img/structure/B4331990.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)